molecular formula C15H23NO B2386581 N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine CAS No. 418776-02-0

N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine

Cat. No.: B2386581
CAS No.: 418776-02-0
M. Wt: 233.355
InChI Key: DZPPROGWUHIKBN-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a methyl group and an amine group, which is further bonded to a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine typically involves the alkylation of 2-methylcyclohexan-1-amine with 4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-methoxyphenethylamine

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine, a compound with significant structural features, has been the subject of various studies focusing on its biological activity. This article delves into its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a methyl group and a methoxyphenyl group. This unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

This compound is believed to exert its biological effects primarily through the following mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially affecting neurotransmitter release and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This property is particularly relevant in the context of developing new antibiotics or treatments for infections resistant to conventional therapies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylanilineContains dimethylamino groupAnticancer properties
2-methoxy-5-((phenylamino)methyl)phenolPhenolic structureAntioxidant and anti-inflammatory
4-methoxyphenethylamineSimple phenethylamine structureNeurotransmitter modulation

This compound stands out due to its specific structural characteristics that confer distinct biological properties not observed in other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Research : In vitro studies demonstrated that this compound significantly reduced the production of inflammatory markers in human cell lines, indicating its therapeutic potential in inflammatory diseases .
  • Mechanistic Insights : Recent research utilized high-throughput screening methods to identify the compound's interaction with specific molecular targets, providing insights into its mechanism of action and paving the way for further pharmacological studies .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-5-3-4-6-15(12)16-11-13-7-9-14(17-2)10-8-13/h7-10,12,15-16H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPPROGWUHIKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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